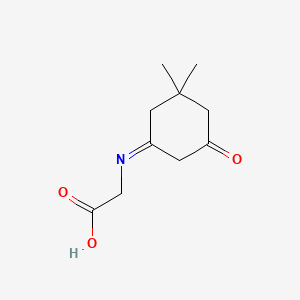

![molecular formula C20H21N3O2 B5508532 N-[(2-羟基-3-喹啉基)甲基]-N-异丁基烟酰胺](/img/structure/B5508532.png)

N-[(2-羟基-3-喹啉基)甲基]-N-异丁基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives involves various strategies, including condensation reactions, modifications of quinoline nuclei, and functional group transformations. For instance, compounds similar to N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide can be synthesized through reactions that involve the coupling of quinoline moieties with other functional groups, utilizing catalysts and specific conditions to achieve the desired products. These synthetic approaches highlight the versatility of quinoline chemistry and the potential to create complex molecules with specific functionalities (Simonetti, Larghi, & Kaufman, 2016).

Molecular Structure Analysis

The molecular structure of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide and related compounds is characterized by the presence of the quinoline core, a bicyclic system that combines a benzene ring with a pyridine ring. This structural feature is crucial for the compound's chemical behavior and interactions. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the detailed structure of such compounds, providing insights into their three-dimensional arrangement and electronic environment (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the modification of the quinoline nucleus and the introduction of new functional groups. These reactions are fundamental for the synthesis of diverse quinoline-based molecules with potential biological activity. The chemical properties of these compounds are significantly influenced by the quinoline core, which imparts stability and reactivity patterns that are exploitable in synthetic chemistry (Lindahl, Carroll, Quinn, & Ripper, 2006).

Physical Properties Analysis

The physical properties of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of functional groups like hydroxyl and amide influences the compound's polarity, solubility in different solvents, and thermal behavior. These properties are crucial for the compound's applications in chemical syntheses and potential pharmaceutical formulations (Bizhanova, Suponitsky, Vakhitova, & Gataullin, 2017).

Chemical Properties Analysis

The chemical behavior of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide is influenced by its functional groups. The compound's reactivity can be explored through various chemical reactions, including those that modify the quinoline nucleus or the side chains. Understanding the chemical properties of this compound is essential for its application in medicinal chemistry, where specific modifications can lead to new compounds with desired biological activities (Matarrese et al., 2001).

科学研究应用

神经保护特性

脑缺血中的神经保护:研究已鉴定出喹啉衍生物,如 2,3-二羟基-6-硝基-7-磺酰胺基-苯并(F)喹喔啉 (NBQX),作为脑缺血的神经保护剂。这些化合物作为谷氨酸受体 quisqualate 亚型的有效和选择性抑制剂,即使在缺血性损伤后数小时给药,也能防止整体缺血 (Sheardown 等人,1990)。

对酶的抑制作用

烟酰胺 N-甲基转移酶 (NNMT) 抑制:对 NNMT(一种参与异种生物代谢的酶)的小分子抑制剂的研究发现,喹啉类似物是有前途的支架。这些抑制剂,包括喹啉衍生物,显示出有效的 NNMT 抑制,可能影响以异常 NNMT 活性为特征的代谢和慢性疾病状况 (Neelakantan 等人,2017)。

对受体的拮抗作用

AMPA 受体调节:作用于 AMPA 受体的喹啉衍生物,如 CX516,已被探索用于治疗精神分裂症和认知障碍,尽管在临床改善方面取得的成功有限 (Marenco 等人,2002)。

抗诱变和致癌活性

致癌物的代谢活化:对致癌杂环胺(如在熟肉中发现的致癌杂环胺)的代谢活化的研究揭示了喹啉衍生物在形成诱变中间体中的作用。这些发现强调了了解与这些化合物接触相关的酶促途径和潜在风险的重要性 (Yamazoe 等人,1983)。

抗疟疾活性

抗疟疾化合物的合成:喹啉衍生物的合成和抗疟疾活性的评估一直是重要的研究领域。这些研究旨在通过探索喹啉的各种取代类似物来开发更有效、毒性更小的抗疟疾药 (Lamontagne 等人,1989)。

属性

IUPAC Name |

N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14(2)12-23(20(25)16-7-5-9-21-11-16)13-17-10-15-6-3-4-8-18(15)22-19(17)24/h3-11,14H,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBANQOSTVAJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)

![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)

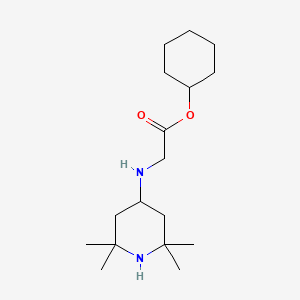

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)